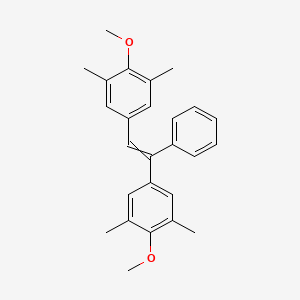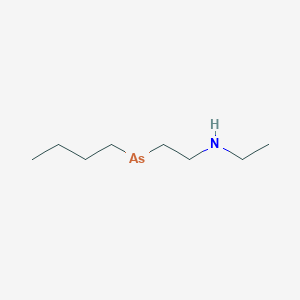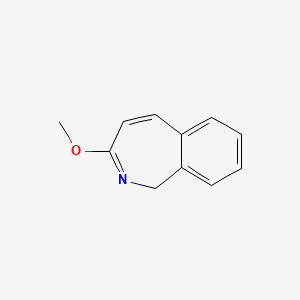
1,1'-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) is an organic compound with a complex structure It is characterized by the presence of two 4-methoxy-3,5-dimethylbenzene groups attached to a central 1-phenylethene-1,2-diyl moiety
Métodos De Preparación
The synthesis of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) typically involves multiple steps. One common method includes the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The mixture is cooled to 0°C, and TiCl4 is added with rapid stirring. The reaction is then heated to reflux and stirred for 8 hours. After cooling, the reaction is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Análisis De Reacciones Químicas
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the benzene rings are replaced by other groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) include:
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has a similar structure but lacks the methoxy groups and the phenylethene moiety.
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium): Another structurally related compound used in different applications
The uniqueness of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) lies in its specific functional groups and the resulting chemical properties, making it valuable for specialized research and industrial applications.
Propiedades
Número CAS |
61064-68-4 |
|---|---|
Fórmula molecular |
C26H28O2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-methoxy-5-[2-(4-methoxy-3,5-dimethylphenyl)-1-phenylethenyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C26H28O2/c1-17-12-21(13-18(2)25(17)27-5)16-24(22-10-8-7-9-11-22)23-14-19(3)26(28-6)20(4)15-23/h7-16H,1-6H3 |
Clave InChI |
LWOYVLGYZDHYLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)C=C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)




![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)


![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)

